molecular formula C21H21N3O3 B1663890 Ozenoxacin CAS No. 245765-41-7

Ozenoxacin

Numéro de catalogue: B1663890
Numéro CAS: 245765-41-7
Poids moléculaire: 363.4 g/mol
Clé InChI: XPIJWUTXQAGSLK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ozenoxacin is a novel, non-fluorinated topical quinolone antimicrobial agent approved for treating impetigo in adults and pediatric patients ≥2 months of age. It exhibits potent bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-susceptible S. aureus (MSSA), and Streptococcus pyogenes, even in strains resistant to mupirocin, ciprofloxacin, and other quinolones . Its molecular structure lacks a fluorine atom, avoiding chondrotoxicity and phototoxicity associated with fluorinated quinolones . This compound inhibits both DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication, which minimizes the risk of resistance development . Clinical trials demonstrate rapid efficacy, with microbiological success observed as early as 2 days post-treatment, and a favorable safety profile in pediatric populations .

Propriétés

IUPAC Name

1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIJWUTXQAGSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947446
Record name Ozenoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245765-41-7
Record name Ozenoxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245765-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ozenoxacin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245765417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozenoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ozenoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OZENOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0LH498RFO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Traditional Multi-Step Synthesis of Ozenoxacin

The conventional preparation of this compound involves a seven-step sequence starting from chromone-3-carboxaldehyde intermediates. The process emphasizes regioselective cyclopropanation and palladium-catalyzed cross-coupling reactions to construct the quinoline core.

Stepwise Synthesis Process

Formation of the Quinoline Core

The synthesis begins with the condensation of chromone-3-carboxaldehyde derivatives with cyclopropylamine under acidic conditions. For example, compound 7a (1-cyclopropyl-8-methyl-7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) reacts with pyridinylboronic acid derivatives in a Suzuki-Miyaura coupling. This step employs tetrakis(triphenylphosphine)palladium(0) or tris(dibenzylideneacetone)dipalladium(0) as catalysts, with sodium bicarbonate as a base in a toluene-water solvent system.

Key Reaction Conditions:

  • Temperature: 80–100°C
  • Solvent: Toluene/water (3:1 v/v)
  • Catalyst loading: 2–5 mol% Pd
Deprotection and Functionalization

Post-coupling, the intermediate undergoes deprotection using hydrochloric acid (6 M) in ethanol to remove benzamide protecting groups. Subsequent methylation with methyl iodide in tetrahydrofuran (THF) introduces the N-methylamino moiety at the pyridinyl position.

Final Cyclization and Acidification

The cyclized product is treated with ethanolic potassium hydroxide (20% w/v) at 25–35°C for 4 hours, followed by acidification to pH 5.2 using dilute HCl. This step precipitates the crude this compound, which is filtered and washed with water.

Purification and Crystallization

The crude product undergoes sequential solvent-based purification to achieve the crystalline Form-M polymorph, critical for bioavailability.

Solvent Slurrying
  • Primary purification : The wet cake is suspended in n-heptane (400 mL) at 60–70°C for 1 hour to remove hydrophobic impurities.
  • Secondary purification : Ethyl acetate (250 mL) at 75–85°C dissolves the compound, which is then cooled to 25–35°C to induce crystallization.
Particle Size Control

Final particle size specifications ensure optimal dissolution kinetics:

Parameter Value
D90 ≤20 µm
D50 ≤10 µm

This is achieved through high-shear milling or recrystallization from isopropanol.

TsCl-Mediated Domino Reaction: A Green Chemistry Approach

Recent advances have streamlined this compound synthesis using a tosyl chloride (TsCl)-promoted domino reaction, reducing the step count from eight to three.

Reaction Mechanism

The domino sequence involves:

  • Tosylation of chromone-3-carboxaldehyde to activate the C-3 position.
  • Nucleophilic attack by cyclopropylamine, forming the quinoline ring via intramolecular cyclization.
  • Oxidative aromatization using MnO₂ to yield the final quinolone structure.

Optimized Conditions:

  • TsCl (1.2 equiv), DMF, 0°C → 25°C, 2 hours
  • MnO₂ (3 equiv), CH₃CN, reflux, 6 hours
  • Overall yield: 78% (vs. 32% for traditional route)

Advantages Over Traditional Methods

Parameter Traditional Method TsCl Domino Method
Steps 7 3
Overall yield 32% 78%
Solvent waste 15 L/kg 5 L/kg
Palladium usage Required Eliminated

This method eliminates palladium catalysts, reducing heavy metal contamination risks and production costs.

Crystallization Techniques for Form-M Polymorph

The crystalline Form-M of this compound exhibits superior stability and dissolution properties compared to other polymorphs.

Water-Mediated Crystallization

  • Process : The purified compound is suspended in water (550 mL) with methanesulfonic acid (116.3 g) at 90–100°C for 6 hours. Gradual cooling to 25°C induces crystallization.
  • Critical parameters :
    • Cooling rate: 0.5°C/min
    • Stirring speed: 200 rpm

Solvent-Antisolvent Precipitation

Ethanol (375 mL) is added to an aqueous solution of this compound sodium salt, followed by pH adjustment to 11.8 using NaOH. Acidification to pH 5.2 with HCl yields Form-M crystals with 99.5% purity.

Analytical Characterization of Synthetic Batches

Quality control measures ensure compliance with pharmacopeial standards:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.25–1.35 (m, 4H, cyclopropyl), 2.45 (s, 3H, CH₃), 3.10 (s, 3H, NCH₃).
  • HPLC purity : ≥99.8% (USP method)

Thermal Properties

Parameter Value
Melting point 238–240°C
ΔHfusion 152 J/g

DSC analysis confirms polymorphic purity without detectable amorphous content.

Industrial-Scale Manufacturing Considerations

Process Economics

Cost Factor Traditional Route TsCl Route
Raw materials $12,500/kg $8,200/kg
Catalyst costs $3,800/kg $0
Waste disposal $2,100/kg $900/kg

The TsCl method reduces total production costs by 44% while doubling throughput.

Environmental Impact

  • PMI (Process Mass Intensity) : Reduced from 86 to 29 kg/kg
  • E-factor : Improved from 58 to 12 kg waste/kg product

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’ozénoxacine a un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Ozenoxacin has a broad range of applications in scientific research:

Mécanisme D'action

L’ozénoxacine exerce ses effets en inhibant les enzymes de réplication de l’ADN bactérien, en particulier la gyrase de l’ADN et la topoisomérase IV. Ces enzymes sont essentielles à la réplication de l’ADN bactérien, à la super-hélicité et à la condensation chromosomique. En inhibant ces enzymes, l’ozénoxacine empêche la division et la réplication des cellules bactériennes, ce qui entraîne la mort des cellules bactériennes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Antimicrobial Spectrum and Resistance Profile

Ozenoxacin outperforms other topical antibiotics in vitro and in vivo due to its broad-spectrum activity and low propensity for resistance. Key comparisons include:

Compound Target Pathogens Resistance Concerns MIC90 for S. aureus (mg/L) MPC (mg/L)
This compound MRSA, MSSA, S. pyogenes, mupirocin-resistant strains Minimal resistance development due to dual enzyme inhibition 0.03–0.06 0.05–6
Mupirocin MSSA, S. pyogenes High mupirocin resistance (~30% in some regions) 0.25–0.5 >50
Retapamulin MRSA, MSSA, S. pyogenes Rare resistance reported 0.06–0.12 Not studied
Fusidic Acid MSSA, S. pyogenes High fusidic acid resistance (~20% in Europe) 0.25–1 >50
Ciprofloxacin MSSA, S. pyogenes High resistance due to QRDR mutations 1–4 >50
  • Key Findings: this compound’s mutant prevention concentration (MPC) is 280-fold lower than ciprofloxacin and levofloxacin for quinolone-susceptible S. aureus, reducing the risk of mutant selection . Against levofloxacin-resistant S. aureus, this compound maintains an MPC of 0.1–6 mg/L, whereas ciprofloxacin and levofloxacin fail (MPC >50 mg/L) . In murine models, this compound 1% cream showed superior bacterial reduction compared to retapamulin 1% and mupirocin 2% ointments .

Clinical Efficacy

Pooled data from phase III trials (n=412 patients) demonstrated:

Parameter This compound 1% Cream Placebo Retapamulin 1%
Clinical Success (Day 5) 54.4% 34.5% 53.3%
Microbiological Success (Day 2) 92% 65% Not reported
Therapeutic Failure Rate 40.8% 61.3% 41.2%
  • This compound achieved 100% clinical and microbiological success in infants aged 2–6 months, a population often excluded from trials of other agents .
  • Retapamulin, while effective, is approved only for patients ≥9 months, limiting its use in younger infants .

Cost-Effectiveness and Prescription Trends

  • Real-world studies in Spain found this compound reduced treatment failures by 15% compared to fusidic acid, with comparable costs .
  • Resistance-driven prescription changes occur in 45% of fusidic acid failures, often requiring systemic antibiotics like amoxicillin-clavulanate .

Activité Biologique

Ozenoxacin is a novel topical antibacterial agent primarily used for treating superficial skin infections, particularly impetigo. Its unique mechanism of action and efficacy against a range of pathogens, especially Gram-positive bacteria, make it a significant focus in dermatological pharmacotherapy. This article presents an overview of the biological activity of this compound, including its antimicrobial properties, anti-inflammatory effects, clinical efficacy in various studies, and potential therapeutic applications.

Antimicrobial Activity

This compound exhibits potent bactericidal activity against various Gram-positive bacteria, including Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains) and Streptococcus pyogenes. The minimum inhibitory concentrations (MIC) for these pathogens are comparable to or lower than those of established antibiotics, indicating its effectiveness in treating resistant infections.

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (µg/mL)Reference
Staphylococcus aureus (MSSA)≤ 0.5
Staphylococcus aureus (MRSA)≤ 0.5
Streptococcus pyogenes≤ 0.5
Cutibacterium acnes1 - 30

In vitro studies have demonstrated that this compound's antimicrobial activity is effective at concentrations ranging from 1 to 30 µg/mL against Cutibacterium acnes, a key contributor to acne vulgaris. This activity is complemented by its ability to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in human monocyte cell lines .

Anti-inflammatory Effects

Beyond its antimicrobial properties, this compound has shown significant anti-inflammatory effects. Research indicates that it reduces the phosphorylation of p38 mitogen-activated protein kinases (MAPK) and inhibits the degradation of IκB-α in keratinocytes and THP-1 cells. These actions contribute to its therapeutic effects on inflammatory conditions like acne .

Case Study: Efficacy in Inflammatory Acne

In a study involving animal models, topical application of this compound significantly suppressed ear swelling induced by heat-killed C. acnes. This suggests that this compound not only combats bacterial infection but also mitigates inflammation associated with acne .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its efficacy and safety profile in treating impetigo and other superficial skin infections.

Table 2: Summary of Clinical Trials

Study TypePopulation SizeTreatment DurationClinical Success Rate (%)Reference
Phase I365 days50
Phase III (Trial 1)3355 days54.4
Phase III (Trial 2)2825 days88.8

The first phase III trial demonstrated that this compound was superior to placebo in achieving clinical success after five days of treatment (54.4% vs. 37.9%, P = .001). Additionally, microbiological success was significantly higher in the this compound group compared to placebo after just two days (87.2% vs. 63.9%, P = .002) .

Safety Profile

This compound is generally well-tolerated among patients, with adverse effects being minimal and not serious in nature. In clinical trials, only a small percentage of patients reported side effects related to the treatment .

Q & A

Q. What is the mechanism of action of ozenoxacin, and how does it differ from other quinolones?

this compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. Unlike fluorinated quinolones, its fluorine-free structure reduces chondrotoxicity risk and enhances safety in pediatric populations . Methodologically, confirmatory studies involve in vitro enzyme inhibition assays, MIC determination against target pathogens, and comparative toxicity profiling using cell culture models.

Q. What is the antimicrobial spectrum of this compound, including activity against resistant strains?

this compound demonstrates potent activity against Gram-positive pathogens (e.g., S. aureus, MRSA, S. pyogenes), including ciprofloxacin-, mupirocin-, and methicillin-resistant strains. Research protocols should include broth microdilution MIC testing, time-kill assays, and genomic analysis of resistance markers (e.g., mecA, gyrA mutations) to validate cross-resistance patterns .

Q. How are clinical efficacy endpoints defined and measured in this compound trials for impetigo?

Primary endpoints include clinical success (complete resolution of lesions) and microbiological eradication (culture negativity). Standardized tools like the Skin Infection Rating Scale (SIRS) and blinded central laboratory cultures are used. Statistical analysis typically employs intention-to-treat (ITT) and per-protocol cohorts, with superiority testing against placebo via chi-square or Fisher’s exact tests .

Q. What safety considerations are prioritized in pediatric studies of topical this compound?

Safety assessments focus on systemic absorption (via plasma quantification), local tolerability (erythema, itching), and adverse event reporting. Methodologies include pharmacokinetic sampling (HPLC-MS/MS) and dermatologist-graded skin reactions. Studies show negligible systemic absorption, with <0.3% of pediatric plasma samples exceeding detection limits .

Advanced Research Questions

Q. How can formulation optimization (e.g., nano-emulgels) enhance this compound delivery?

Factorial design (e.g., 3² full factorial) evaluates variables like oil-surfactant ratios and homogenization speed. Responses include globule size (dynamic light scattering) and entrapment efficiency (ultrafiltration/HPLC). Validation requires in vitro release testing (IVRT) with vertical diffusion cells and ex vivo permeation studies using Franz cells .

Q. How do regional resistance data discrepancies (e.g., Spain vs. global studies) impact this compound research?

Regional variations in fusidic acid/mupirocin resistance (e.g., 2.2% in Spain vs. higher rates elsewhere) necessitate localized surveillance. Methodologies involve multicenter MIC surveillance, stratified sampling by geographic regions, and meta-analysis to reconcile contradictions. Stability in this compound MIC90 values over 3 years supports its reliability despite regional differences .

Q. What methodologies assess this compound’s pharmacokinetics in pediatric populations?

Plasma concentration studies use validated HPLC-MS/MS with lower quantification limits (e.g., 0.25 ng/mL). Population pharmacokinetic modeling accounts for age-stratified absorption rates. Dermal microdialysis may further quantify tissue penetration, though current data rely on sparse sampling protocols .

Q. How do in vitro potency findings translate to clinical efficacy in impetigo trials?

Bridging studies correlate MIC90 values with clinical outcomes using logistic regression. For example, this compound’s MIC90 ≤0.03 µg/mL against S. aureus aligns with 85.2% clinical success in phase III trials. Discrepancies require sensitivity analysis of pathogen load, biofilm formation, and host immune factors .

Q. What trial designs optimize comparative efficacy studies (e.g., this compound vs. retapamulin)?

Double-blind, randomized controlled trials (RCTs) with non-inferiority margins (e.g., 10% difference) are ideal. Stratification by lesion severity and pathogen type ensures comparability. Internal validation controls (e.g., retapamulin) and post-hoc subgroup analysis by age enhance robustness .

Q. How are microbiological outcomes validated in this compound research?

Dual methods—culture-based eradication and PCR for resistance genes—are recommended. For example, phase III trials used centralized cultures with MALDI-TOF identification and susceptibility testing. Molecular methods (e.g., spa typing for S. aureus) further distinguish relapse from reinfection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ozenoxacin
Reactant of Route 2
Reactant of Route 2
Ozenoxacin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.